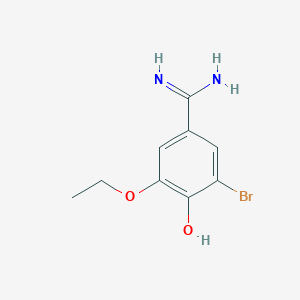![molecular formula C16H13ClO5S B2790541 1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone CAS No. 868256-03-5](/img/structure/B2790541.png)
1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone, also known as 4-Chlorophenylsulfonyl-1,3-benzodioxole-5-propanone (CPSBDP), is a synthetic compound that has been used in scientific research for a number of applications. CPSBDP is a member of the benzodioxole family of compounds, which are known for their ability to interact with a variety of biological systems. CPSBDP has been used in the study of enzyme inhibition, drug discovery, and other biochemical pathways.
Applications De Recherche Scientifique
CPSBDP has been used in a variety of scientific research applications, including enzyme inhibition, drug discovery, and other biochemical pathways. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a tool to study the activity of other enzymes, such as cyclooxygenase-2. Additionally, CPSBDP has been used in the development of new drugs, as it has been found to have some degree of activity against certain types of cancer cells.
Mécanisme D'action
The mechanism of action of CPSBDP is not fully understood. It is believed to act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed to act as an inhibitor of cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, CPSBDP may act as an agonist of certain G-protein coupled receptors, which can lead to a variety of biological effects.
Biochemical and Physiological Effects
CPSBDP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which can lead to an increase in the level of acetylcholine in the body. It has also been found to inhibit the enzyme cyclooxygenase-2, which can lead to a decrease in the production of prostaglandins. Additionally, it has been found to have some degree of activity against certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CPSBDP has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is a relatively inexpensive compound, making it ideal for use in research studies. Additionally, it is a stable compound, meaning that it can be stored for long periods of time without significant degradation. However, CPSBDP is not water soluble, meaning that it must be used in a solvent such as DMF or DMSO. Additionally, the compound is not very soluble in organic solvents, making it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for CPSBDP. One potential direction is to investigate its potential as an inhibitor of other enzymes, such as those involved in cancer cell growth. Additionally, CPSBDP could be used to investigate its potential as an agonist of certain G-protein coupled receptors, which could lead to a variety of biological effects. Additionally, CPSBDP could be used to investigate its potential as an inhibitor of other biochemical pathways, such as those involved in inflammation or the immune system. Finally, CPSBDP could be used to investigate its potential as a drug for the treatment of certain diseases, such as cancer or Alzheimer’s disease.
Méthodes De Synthèse
CPSBDP is synthesized from the reaction of 4-chlorophenylsulfonyl chloride and 1,3-benzodioxole-5-propanone. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The reaction is catalyzed by a base such as potassium carbonate, and the product is isolated by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5S/c17-12-2-4-13(5-3-12)23(19,20)8-7-14(18)11-1-6-15-16(9-11)22-10-21-15/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQLWFYWXLHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




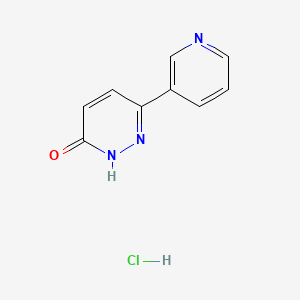
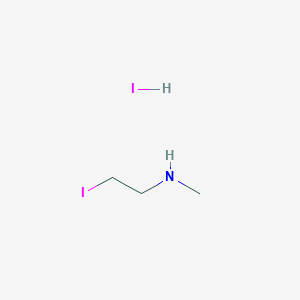
![3-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2790466.png)
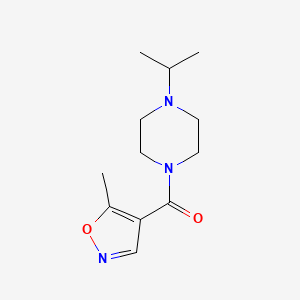
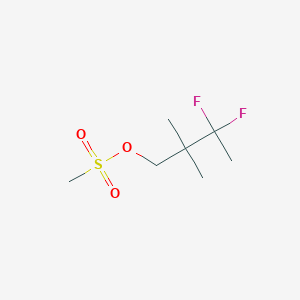
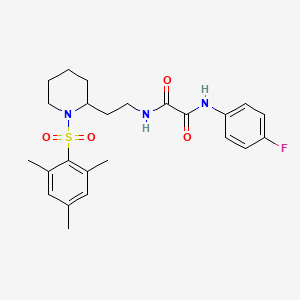
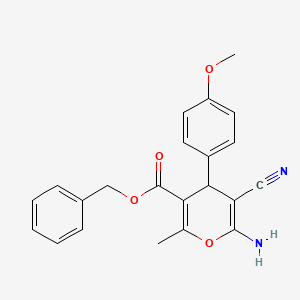
![tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-2-yl]methyl}carbamate](/img/structure/B2790475.png)
![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2790476.png)
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2790478.png)
